Cardiac System: In cardiac tissue, it exhibits an inhibitory effect on certain potassium channels, particularly those sensitive to clofilium tosylate itself []. This interaction influences cardiac muscle contraction [].
Mitochondrial Function: Research suggests that clofilium tosylate might influence mitochondrial function by increasing the steady-state levels of POLG, a key enzyme for mitochondrial DNA replication and repair []. This effect has been observed in both yeast and human cells, suggesting a conserved mechanism [].
Bacterial Membranes: Studies indicate that clofilium tosylate can disrupt bacterial membrane integrity, leading to increased permeability and ultimately cell death []. This mechanism is thought to be related to its chemical structure, particularly the presence of an aliphatic amine linked to a phenyl group [].
Clofilium tosylate has emerged as a potential therapeutic agent for mitochondrial disorders, particularly those linked to mutations in the POLG gene [, , , ].
Preclinical Studies: Promising results have been observed in preclinical models using yeast, nematode worms (Caenorhabditis elegans), and zebrafish [, , , ]. These studies demonstrate clofilium tosylate's ability to:
Recent research has identified clofilium tosylate as a potential antimicrobial agent against Streptococcus pneumoniae, a significant respiratory pathogen [].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4